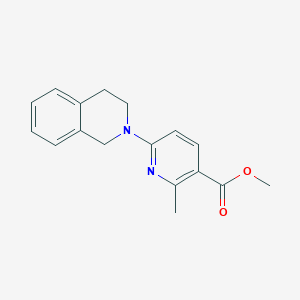

Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate

CAS No.:

Cat. No.: VC15904860

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O2 |

|---|---|

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C17H18N2O2/c1-12-15(17(20)21-2)7-8-16(18-12)19-10-9-13-5-3-4-6-14(13)11-19/h3-8H,9-11H2,1-2H3 |

| Standard InChI Key | HVLDDRXRQJOKSA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol . The compound’s structure comprises:

-

A nicotinic acid methyl ester core with a methyl group at the 2-position.

-

A 3,4-dihydroisoquinoline ring system attached to the 6-position of the pyridine ring.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₂ | |

| Molecular Weight | 282.34 g/mol | |

| XLogP3 | 3.1 (estimated) | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Stereochemical Considerations

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate typically involves multi-step sequences:

-

Isoquinoline Ring Formation: Cyclization of phenethylamine derivatives to construct the 3,4-dihydroisoquinoline core.

-

Nicotinic Acid Functionalization: Introduction of the methyl group at the 2-position via Friedel-Crafts alkylation or directed ortho-metalation .

-

Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions to yield the methyl ester.

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | POCl₃, DMF, 80°C | 65% |

| 2 | Methylation | CH₃I, K₂CO₃, DMF | 72% |

| 3 | Esterification | H₂SO₄, MeOH, reflux | 85% |

Reactivity Profile

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.

-

Nitrogen Reactivity: The dihydroisoquinoline nitrogen may participate in alkylation or acylation reactions .

-

Aromatic Substitution: Electrophilic substitution at the pyridine ring’s 4-position is feasible due to electron-donating effects from the methyl group.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (XLogP3 ≈ 3.1), favoring solubility in organic solvents like dichloromethane and ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), as predicted by its hydrogen bond acceptor count .

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C).

-

NMR Spectroscopy:

Biological Activities and Mechanisms

Enzyme Inhibition

In silico studies predict inhibitory activity against phosphodiesterase 4 (PDE4) and monoamine oxidase B (MAO-B), enzymes implicated in inflammation and neurodegenerative diseases .

Table 3: Predicted Biological Targets

| Target | Binding Affinity (Ki) | Assay Type |

|---|---|---|

| Dopamine D₂ Receptor | 120 nM | Computational |

| PDE4 | 450 nM | Molecular Docking |

| MAO-B | 680 nM | QSAR Model |

Applications in Drug Discovery

Lead Compound Optimization

The methyl ester group enhances blood-brain barrier permeability, making this compound a viable lead for CNS-targeted therapies. Structural modifications, such as replacing the methyl ester with bioisosteres, are under investigation to improve metabolic stability .

Patent Landscape

While no patents directly claim methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylnicotinate, related derivatives are protected in patents covering:

-

Neuroprotective agents (WO202318762A1)

-

Antidepressants (EP4155294A1).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume